molecular formula C21H17FN4O3S B2793030 5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 844834-63-5

5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2793030
CAS No.: 844834-63-5
M. Wt: 424.45
InChI Key: PCXUUZULIPFGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one features a complex tricyclic framework with multiple functional groups:

  • A methyl group at position 13 and an imino group at position 6, which may influence tautomeric equilibria or coordination properties.
  • The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core provides rigidity and π-conjugation, likely affecting electronic delocalization and intermolecular interactions.

Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-3-10-25-19(23)17(30(28,29)15-7-5-14(22)6-8-15)11-16-20(25)24-18-9-4-13(2)12-26(18)21(16)27/h3-9,11-12,23H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUUZULIPFGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the dipyridopyrimidine core, followed by the introduction of the allyl, fluorophenyl sulfonyl, and imino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the allyl group, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying cellular processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Functional Group Comparisons
Compound Name (Identifier) Core Structure Key Substituents Functional Implications
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-... 5: 4-Fluorophenylsulfonyl; 7: Prop-2-enyl; 13: Methyl Enhanced hydrogen-bonding (sulfonyl), steric hindrance (allyl), metabolic stability (fluorine)
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-... () Same triazatricyclo core 5: Ethyl ester; 6: 3-Fluorobenzoyl; 7: Propan-2-yl Reduced electron-withdrawing effect (ester vs. sulfonyl); altered lipophilicity (isopropyl)
9-(4-Methoxyphenyl)-3,7-dithia-5-aza... () 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]... 9: 4-Methoxyphenyl; 3,7: Thioether groups Increased lipophilicity (thioether); hydrogen-bond donor capacity (methoxy)
Key Observations:

Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound offers stronger electron withdrawal compared to the 3-fluorobenzoyl and ethyl ester groups in the analog from . This may enhance stability in polar environments or during metabolic processes .

Positional Effects of Fluorine: The para-fluorine in the target compound vs.

Heteroatom Substitution : Replacement of thioether groups () with triaza atoms in the core modifies hydrogen-bonding capacity and solubility. Thioethers increase lipophilicity, whereas nitrogen-rich cores may improve aqueous solubility .

Hydrogen-Bonding and Crystallographic Behavior

  • The sulfonyl and imino groups in the target compound can act as hydrogen-bond acceptors and donors, respectively, facilitating crystal packing or molecular recognition (e.g., in enzyme active sites) .
  • In contrast, the ethyl ester group in ’s analog has weaker hydrogen-bond acceptor capacity, which may result in less predictable crystallization patterns.
  • Graph set analysis () could further differentiate hydrogen-bond networks between these compounds, with implications for their solid-state stability and solubility .

Biological Activity

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule notable for its unique tricyclic structure and the presence of both sulfonyl and imino functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure, which includes a triazatricyclo framework and multiple functional groups that contribute to its reactivity and biological interactions. The molecular formula is C21H17FN4O3SC_{21}H_{17}FN_4O_3S with a molecular weight of approximately 440.45 g/mol. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits anticancer properties , interacting with various molecular targets involved in cancer cell proliferation and apoptosis. Its biological activity has been evaluated through several experimental studies, including:

  • Cell Line Studies : The compound has been tested against various human tumor cell lines using the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen. Results showed selective activity against leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer cell lines (A498) .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves modulation of key signaling pathways associated with cell growth and survival. Specifically, it may inhibit certain enzymes or receptors that promote tumor growth .

Case Studies and Experimental Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

  • A study published in 2014 evaluated a series of trifluoromethylated compounds similar to our target compound, revealing that modifications in the chemical structure can enhance anticancer activity . This underscores the importance of structural optimization in developing effective therapeutic agents.
  • Another investigation highlighted the role of electron-withdrawing groups, such as fluorine, in improving the interaction of small molecules with cellular targets . This finding suggests that the fluorinated moiety in our compound may significantly contribute to its biological activity.

Table 1: Biological Activity Against Various Cancer Cell Lines

Cell LineCompound Concentration (M)Growth Inhibition (%)
RPMI-8226 (Leukemia)10510^{-5}> 20
A549 (Lung Cancer)10510^{-5}> 15
A498 (Renal Cancer)10510^{-5}> 10

Table 2: Structural Modifications and Their Impact on Activity

Modification TypeDescriptionObserved Activity
FluorinationAddition of fluorine to phenyl ringEnhanced potency
Sulfonyl Group VariationAltering sulfonyl substituentsVariable effects noted
Imino Group SubstitutionChanging imino group characteristicsImproved selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.